4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid and its derivatives often involves complex reactions, highlighting the compound's versatile chemical nature. For instance, the compound can be synthesized from 4-n-propoxy benzoic acid, prepared by alkylation of 4-hydroxy benzoic acid, followed by conversion to various thiadiazole derivatives through reactions with thiosemicarbazide in the presence of phosphorus oxychloride (Azeez & Hamad, 2017). This demonstrates the compound's capacity for forming a wide range of derivatives, each with potentially unique properties and applications.
Molecular Structure Analysis
The molecular structure of 4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid derivatives has been thoroughly investigated. For example, studies have shown that these compounds can adopt planar molecular structures with specific inclinations between different molecular fragments, such as the 4-aminobenzoic acid fragment inclined at specific angles to the thiazolidine moiety, demonstrating the compound's structural complexity (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid participates in various chemical reactions, indicating its reactivity and the formation of diverse chemical structures. For example, it can undergo reactions leading to the formation of benzo[b]thiophene derivatives through base-promoted transformations, showcasing its versatile chemical behavior (Teplyakov et al., 2013).
Physical Properties Analysis
The physical properties of 4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in different environments and applications. These properties are often determined through X-ray crystallography and other spectroscopic methods.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different chemical groups, and stability under various conditions, are fundamental for predicting how 4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid behaves in chemical reactions and in potential applications. For instance, its behavior in the Mitsunobu reaction, where it serves as both a reductant and a pronucleophile, highlights its unique chemical properties (Muramoto, Yoshino, Misaki, & Sugimura, 2013).
Scientific Research Applications
Pharmacological Applications
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been explored for their potential as antioxidant and anti-inflammatory agents. A study highlighted the synthesis and in vitro evaluation of such derivatives, revealing compounds with distinct anti-inflammatory activity compared to standard references. These compounds exhibited potential antioxidant activities against reactive species, indicating their relevance in designing alternative therapeutic agents (Raut et al., 2020).
Environmental Science and Biodegradation
Pesticide Degradation
Studies have focused on the environmental fate and biodegradation of herbicides, including 2,4-D, highlighting the role of microbial degradation in mitigating environmental pollution. Microorganisms play a crucial role in degrading herbicides based on 2,4-D, transforming them into less harmful substances and thus preventing pollution and protecting public health (Magnoli et al., 2020).
Chemistry and Material Science
Synthesis of Fused Heterocycles
4-(2-R-aryl)-1,2,3-chalcogenadiazoles, similar in structural complexity to the compound , have been utilized in synthesizing a variety of heterocyclic compounds. These include 1-benzofurans, indoles, and more complex derivatives, underscoring the synthetic utility of thiazole and related structures in creating novel heterocyclic compounds (Petrov & Androsov, 2013).
properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2S/c17-11-5-6-12(13(18)7-11)14-8-22-15(19-14)9-1-3-10(4-2-9)16(20)21/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLNMNRVMBDTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,4-Dichlorophenyl)-2-thiazolyl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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